molecular formula C7H9NO2 B1166795 glutamicin CBII CAS No. 107231-69-6

glutamicin CBII

Cat. No.: B1166795
CAS No.: 107231-69-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutamicin CBII is a bacteriocin-like antimicrobial substance produced by Corynebacterium glutamicum during its stationary growth phase . The compound is partially purified via ammonium sulfate precipitation, selective heat precipitation, and Sephadex G-50 gel chromatography. Key characteristics include:

  • Molecular Properties: Sedimentation coefficient of 1.1S, diffusion through a 10,000-Da cellulose acetate membrane, and resistance to heat (100°C for 30 minutes), proteases (trypsin, chymotrypsin), and organic solvents (chloroform) .
  • Structural Insights: Likely a glycoprotein with minimal protein content, based on staining behavior and ¹H NMR spectroscopy .
  • Production: Spontaneously secreted during the stationary phase without requiring induction agents .

Properties

CAS No.

107231-69-6

Molecular Formula

C7H9NO2

Synonyms

glutamicin CBII

Origin of Product

United States

Comparison with Similar Compounds

Spectrum of Antimicrobial Activity

Glutamicin CBII has a narrow spectrum, primarily targeting coryneform bacteria. In contrast:

  • Corynaridin: A linaridin-class bacteriocin from Corynebacterium lactis, effective against Listeria monocytogenes and other foodborne pathogens, with broader Gram-positive activity .
  • Garvicin Q : Engineered for recombinant production in C. glutamicum, this bacteriocin targets Lactococcus and Enterococcus species, demonstrating industrial relevance in food preservation .

Table 1: Antimicrobial Spectrum Comparison

Bacteriocin Producer Strain Target Species Key Limitations
This compound Corynebacterium glutamicum Coryneform bacteria (e.g., C. pseudodiphtheriticum) Inactive against non-coryneform species
Corynaridin Corynebacterium lactis Listeria monocytogenes, Bacillus subtilis Narrow stability under acidic conditions
Garvicin Q Recombinant C. glutamicum Lactococcus garvieae, Enterococcus faecalis Requires genetic engineering

Biochemical and Stability Features

  • Thermal Stability : this compound retains activity after prolonged heating (100°C), unlike Corynaridin, which loses potency above 60°C .
  • Enzyme Resistance: Both this compound and Corynaridin resist proteases, suggesting non-proteinaceous structural components (e.g., glycans or modified amino acids) .
  • Molecular Weight : this compound’s low sedimentation coefficient (1.1S) and membrane diffusion behavior suggest a smaller molecular size compared to Garvicin Q, which has a confirmed mass of ~5 kDa .

Production and Purification

  • Native Production : this compound is secreted naturally, avoiding costly induction methods required for some lantibiotics .
  • Recombinant Systems : Garvicin Q benefits from optimized C. glutamicum expression systems, achieving yields up to 10-fold higher than native bacteriocins .

Q & A

Q. Methodological Notes

  • Referencing Standards : Follow ICMJE guidelines for chemical nomenclature and dataset deposition in public repositories (e.g., ChEMBL, PubChem) .
  • Data Reproducibility : Include detailed supplementary methods (synthesis protocols, assay conditions) per Beilstein Journal guidelines .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human cell line use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.